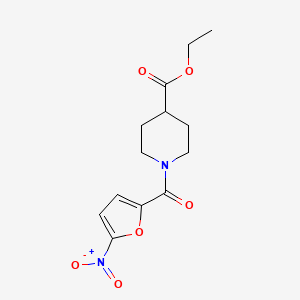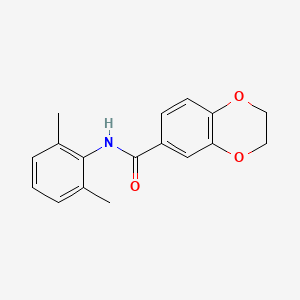METHANONE](/img/structure/B5673624.png)
[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL](4-PHENYL-1-PIPERAZINYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE is a complex organic compound with a unique structure that includes a thiazinane ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE typically involves multiple steps. One common method includes the reaction of a thiazinane derivative with a piperazine compound under controlled conditions. For example, the thiazinane ring can be constructed by treating a precursor with 1-bromo-3-chloropropane in DMF in the presence of potassium carbonate, followed by hydrolysis and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or THF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE is used as a building block for synthesizing more complex molecules.
Biology and Medicine
Its structure can be modified to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability or reactivity .
Mecanismo De Acción
The mechanism of action of 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYLMETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazinane and piperazine derivatives, such as:
- 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)BENZENESULFONAMIDE
- 4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Uniqueness
This dual functionality allows for versatile modifications and interactions in various chemical and biological contexts .
Propiedades
IUPAC Name |
[4-(1,1-dioxothiazinan-2-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(23-15-13-22(14-16-23)19-6-2-1-3-7-19)18-8-10-20(11-9-18)24-12-4-5-17-28(24,26)27/h1-3,6-11H,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYTZRFGKYJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-2-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673545.png)
![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)

![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)
![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)

![[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B5673627.png)



![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)
